Lactic acid - 26811-96-1

Lactic acid

Catalog Number: EVT-3564024
CAS Number: 26811-96-1
Molecular Formula: C3H6O3
C3H6O3
CH3CHOHCOOH

HC3H5O3
Molecular Weight: 90.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals.
2-hydroxypropanoic acid is a 2-hydroxy monocarboxylic acid that is propanoic acid in which one of the alpha-hydrogens is replaced by a hydroxy group. It has a role as a Daphnia magna metabolite and an algal metabolite. It derives from a propionic acid. It is a conjugate acid of a lactate.
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) Sodium lactate is the sodium salt of lactic acid, and has a mild saline taste. It is produced by fermentation of a sugar source, such as corn or beets, and then, by neutralizing the resulting lactic acid to create a compound having the formula NaC3H5O3. Lactic acid was one of active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020.
Lactic Acid, DL- is the racemic isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).
A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
Source

Lactic acid is primarily produced by lactic acid bacteria during the fermentation of carbohydrates. Common sources for industrial production include agricultural by-products such as sugarcane molasses and starches derived from corn and potatoes. The fermentation process typically involves microorganisms like Lactobacillus delbrueckii and Lactococcus lactis, which convert sugars into lactic acid through anaerobic metabolism .

Classification

Lactic acid can be classified based on its stereochemistry:

  • L-lactic acid: The naturally occurring form, produced by fermentation.
  • D-lactic acid: The synthetic form, less common in nature but used in some applications.

It can also be categorized based on its production method:

  • Fermentative lactic acid: Produced via microbial fermentation.
  • Chemical lactic acid: Synthesized through chemical processes from propylene or glycerol.
Synthesis Analysis

Methods

Lactic acid can be synthesized through various methods, including:

  1. Fermentation: Utilizing lactic acid bacteria to ferment carbohydrates. This is the most common method for producing lactic acid on an industrial scale.
  2. Chemical synthesis: Involves the hydration of acrylic acid or the fermentation of glycerol using specific catalysts .

Technical Details

In fermentation, substrates such as glucose or lactose are converted into lactic acid by microorganisms under anaerobic conditions. The efficiency of this process can be enhanced by optimizing parameters such as pH, temperature, and nutrient availability. High-performance liquid chromatography (HPLC) is often used to monitor lactic acid concentrations during fermentation .

Molecular Structure Analysis

Data

  • Molecular Weight: 90.08 g/mol
  • Melting Point: 16.5 °C (for L-lactic acid)
  • Boiling Point: 122 °C at 0.5 mmHg
  • pKa: Approximately 3.86, indicating it is a weak acid .
Chemical Reactions Analysis

Reactions

Lactic acid participates in several chemical reactions, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, lactic acid can lose carbon dioxide to form acetaldehyde.
  3. Polymerization: Lactic acid can undergo polycondensation to form polylactic acid, which has significant applications in biodegradable plastics .

Technical Details

The synthesis of polylactic acid involves heating lactic acid under vacuum conditions or using catalysts to promote polymerization. The reaction conditions greatly influence the molecular weight and properties of the resulting polymer .

Mechanism of Action

Lactic acid functions primarily as a metabolic intermediate in living organisms. During anaerobic respiration, glucose is converted into pyruvate via glycolysis, which is then reduced to lactic acid by lactate dehydrogenase. This process allows for ATP production when oxygen levels are low.

Process and Data

The conversion of glucose to lactic acid can be summarized as follows:

GlucoseGlycolysisPyruvateLactate DehydrogenaseLactic Acid\text{Glucose}\xrightarrow{\text{Glycolysis}}\text{Pyruvate}\xrightarrow{\text{Lactate Dehydrogenase}}\text{Lactic Acid}

This pathway is crucial for energy production during high-intensity exercise when oxygen supply is insufficient .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Odorless
  • Solubility: Highly soluble in water
  • Density: Approximately 1.209 g/cm³ at 20 °C

Chemical Properties

  • Acidity: Weak organic acid with a pKa of about 3.86.
  • Reactivity: Can react with strong bases to form lactate salts; undergoes esterification with alcohols.

Relevant analyses often involve titration methods to determine acidity and HPLC for concentration measurement during fermentation processes .

Applications

Lactic acid has diverse applications across various fields:

  1. Food Industry: Used as a preservative and flavoring agent in foods like pickles and dairy products.
  2. Biomedical Applications: Employed in drug delivery systems and tissue engineering due to its biocompatibility.
  3. Bioplastics Production: Polylactic acid derived from lactic acid is used to produce biodegradable plastics .
  4. Cosmetics and Personal Care Products: Acts as a pH regulator and exfoliant in skin care formulations.
Biotechnological Production Methodologies

Microbial Fermentation Strategies

Lactic Acid Bacteria (LAB) as Primary Producers

Lactic acid bacteria constitute the predominant biological workhorses for industrial lactic acid (LA) production due to their high acid tolerance and substrate versatility. Species within the genera Lactobacillus, Streptococcus, and Leuconostoc metabolize carbohydrates via homofermentative or heterofermentative pathways. Homofermentative species like Lactobacillus plantarum and Lactococcus lactis convert over 90% of glucose to lactic acid through the Embden-Meyerhof-Parnas (EMP) pathway, yielding two ATP molecules per glucose molecule. In contrast, heterofermentative species (Leuconostoc mesenteroides, Weissella spp.) utilize the phosphoketolase pathway, producing equimolar amounts of lactate, ethanol, and CO₂, with reduced ATP yield [1] [8]. LAB growth requires complex nutrients (amino acids, vitamins) and occurs optimally at mesophilic temperatures (30–45°C) and pH 4.0–6.5. Their fastidious nature increases production costs but provides natural product safety (GRAS status) [1] [10]. Strain selection balances optical purity (Lactobacillus helveticus for L(+)-lactic acid; Lactobacillus delbrueckii for D(-)-isomer) and substrate utilization. Table 1 compares key LAB producers.

Table 1: Lactic Acid Bacteria for Industrial Lactic Acid Production

SpeciesFermentation TypeOptimal pHOptimal Temp (°C)Carbon Source FlexibilityOptical Purity
Lactobacillus plantarumHomofermentative5.5–6.230–40High (hexoses, pentoses)L(+) or racemic
Lactobacillus caseiHomofermentative5.0–6.030–37Moderate (glucose, lactose)L(+) dominant
Leuconostoc mesenteroidesHeterofermentative6.0–6.520–30High (fructose, sucrose)D(-) dominant
Streptococcus thermophilusHomofermentative4.5–6.037–42Low (lactose, sucrose)L(+)

Fungal Fermentation Systems

Rhizopus oryzae stands out among fungal producers due to its amylolytic capabilities, enabling direct starch conversion without enzymatic pretreatment. This fungus metabolizes glucose via homolactic fermentation under oxygen-limited conditions, producing optically pure L(+)-lactic acid with yields exceeding 80% of theoretical maximum [3] [6]. Key advantages include minimal nutrient requirements (inorganic nitrogen suffices) and pentose utilization, broadening substrate options. However, byproduct formation (fumaric acid, ethanol) reduces efficiency. Metabolic engineering has addressed this limitation: alcohol dehydrogenase mutants of R. oryzae increase lactic acid yield 10-fold by redirecting carbon flux [6]. Fungal morphology (pellet vs. filamentous forms) significantly impacts oxygen transfer and acid productivity, necessitating precise bioreactor control [3].

Engineered Microbial Hosts

Non-traditional hosts overcome native LAB limitations through synthetic biology tools:

  • Escherichia coli: Engineered strains with heterologous L-lactate dehydrogenase (LDH) achieve productivities of 2.5–5.0 g/L/h. Deletion of competing pathways (acetate, ethanol synthesis) and acid-tolerance modules enable production at pH < pKa (3.86) [6] [10].
  • Corynebacterium glutamicum: Native organic acid tolerance allows fermentation at low pH. Sugar transporter modifications enhance xylose and arabinose co-utilization from lignocellulose, yielding >120 g/L optical purity L-lactate [6].
  • Yeast Systems: Saccharomyces cerevisiae engineered with bovine LDH and pH-regulating ATPase produces D-lactic acid at titers >100 g/L. Yeasts tolerate inhibitors in lignocellulosic hydrolysates better than bacteria [10].

Mixed-Culture Fermentation Dynamics

Synergistic microbial consortia enhance substrate flexibility and process resilience. In sauerkraut fermentation, a succession occurs: Leuconostoc mesenteroides initiates acidification (pH 4.5–4.0), followed by Lactobacillus brevis, and finally Lactobacillus plantarum (pH <3.5). This ecological succession leverages complementary pH tolerances and metabolite profiles: L. mesenteroides produces CO₂, establishing anaerobiosis, while later species increase acidity [1] [9]. Similarly, dairy fermentations combine Streptococcus thermophilus (fast acidification) and Lactobacillus delbrueckii (aroma compounds). Consortium engineering optimizes stability—e.g., cross-feeding where cellulolytic microbes release sugars for LAB [9].

Chemical Synthesis Pathways

Petrochemical-Derived Routes

Approximately 10% of global lactic acid originates from petrochemical feedstocks, primarily via lactonitrile hydrolysis. Acetaldehyde reacts with hydrogen cyanide (HCN) to form lactonitrile, catalyzed by alkaline conditions. Subsequent hydrolysis with sulfuric acid generates lactic acid and ammonium sulfate byproducts [1] [3]. This process yields racemic DL-lactic acid unsuitable for polylactic acid (PLA) polymer production. Key limitations include:

  • Toxic intermediates requiring stringent safety protocols
  • Gypsum waste (CaSO₄) from neutralization steps (1.1 ton per ton of LA)
  • High energy intensity compared to fermentation [3]

Alkaline Hydrothermal Conversion

Glycerol—a biodiesel byproduct (10% w/w yield)—transforms into lactic acid under alkaline hydrothermal conditions (250–300°C, 5–20 MPa NaOH). The reaction pathway involves:

  • Dehydration to pyruvaldehyde
  • Benzilic acid rearrangement yielding lactate ions
  • Acidification recovering free lactic acid [3] [9]Catalysts like Cu₀ or Au-NPs improve selectivity to 90% at 98% glycerol conversion. This route valorizes crude glycerol waste, though product purification remains challenging due to salt formation [9].

Biorefinery Approaches for Lactic Acid

Lignocellulosic Biomass Optimization

Lignocellulose (agricultural residues, energy crops) offers low-cost renewable carbon. Key processing stages:

  • Pretreatment: Steam explosion (190–210°C, 10 min) or dilute acid hydrolysis (0.5–2% H₂SO₄, 160°C) solubilizes hemicellulose.
  • Enzymatic Saccharification: Cellulases (e.g., Trichoderma reesei) hydrolyze cellulose to glucose at 50°C, pH 4.8.
  • Detoxification: Overliming or adsorbent resins remove furans and phenolic inhibitors [3] [9].

Table 2: Lactic Acid Production from Lignocellulosic Feedstocks

FeedstockPretreatment MethodLAB StrainLA Titer (g/L)Yield (g/g)Productivity (g/L/h)
Corn stoverDilute acidLactobacillus brevis68.20.721.42
Wheat strawAlkaline peroxideBacillus coagulans89.50.882.10
Sugarcane bagasseSteam explosionLactobacillus plantarum76.80.791.58
Rice huskOrganosolvEnterococcus faecium52.40.651.05

Agro-Industrial Waste Valorization

Low-value byproducts enhance economic viability:

  • Molasses: Containing 40–60% sucrose, beet/cane molasses support Lactobacillus delbrueckii fermentations (>50 g/L LA). Pretreatment removes inhibitors (phenolics, heavy metals) via dilution or chelation [6] [9].
  • Cheese Whey: Lactose-rich permeate (50–60 g/L) is fermented by β-galactosidase-expressing LAB (Lactobacillus bulgaricus). Fed-batch systems achieve 98% lactose conversion with pH-controlled neutralization [6] [9].
  • Starchy Byproducts: Cassava peel, potato pulp, and unmarketable fruits undergo simultaneous saccharification and fermentation (SSF) using amylolytic LAB (Lactobacillus amylovorus) or co-cultures with fungal amylases. SSF reduces feedback inhibition during hydrolysis, boosting yields to 0.85 g/g starch [9].

Properties

CAS Number

26811-96-1

Product Name

Lactic acid

IUPAC Name

2-hydroxypropanoic acid

Molecular Formula

C3H6O3
C3H6O3
CH3CHOHCOOH

HC3H5O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)

InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N

Solubility

11.10 M
Completely soluble in water
Miscible with water
Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform.
Miscible with glycerol
Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution.
Insoluble in water
Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols.
Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran.
Solubility in water: miscible
miscible with water, glycerol, glycols, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC(C(=O)O)O

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